molecular formula C14H21N5 B15160455 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- CAS No. 757955-57-0

1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-

Cat. No.: B15160455
CAS No.: 757955-57-0
M. Wt: 259.35 g/mol
InChI Key: JPSIAWFSEUYISV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes . For example, benzimidazole derivatives are known to target tubulin, preventing microtubule formation and inhibiting cell division .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- lies in its specific substituent, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

CAS No.

757955-57-0

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

2-(1,4,7-triazonan-1-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C14H21N5/c1-2-4-13-12(3-1)17-14(18-13)11-19-9-7-15-5-6-16-8-10-19/h1-4,15-16H,5-11H2,(H,17,18)

InChI Key

JPSIAWFSEUYISV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCN1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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